molecular formula C12H12ClNO2 B2723472 (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride CAS No. 1393112-57-6

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Cat. No.: B2723472
CAS No.: 1393112-57-6
M. Wt: 237.68
InChI Key: BGWXXGCAWFXWAO-RFVHGSKJSA-N
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Description

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral naphthalene-glycine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The naphthalene ring system is a privileged structure in pharmacology, known for its ability to interact with various biological targets through aromatic and hydrophobic interactions . As a chiral amino acid analog, this compound is a key precursor for the synthesis of more complex molecules, potentially including arylamino alcohols which have shown promise in antimalarial research . Furthermore, naphthalene-containing scaffolds are extensively investigated for their anticancer properties, as similar molecular frameworks have demonstrated significant in vitro activity against specific cancer cell lines . The (R)-enantiomer provides a defined stereocenter, which is often critical for achieving specific and potent interactions with biological targets. This makes it a crucial building block for the development of novel active compounds and for the exploration of structure-activity relationships in pharmaceutical development.

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the primary applications of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride is in the development of anti-inflammatory agents. Research indicates that derivatives of naphthylacetic acid exhibit notable anti-inflammatory effects. These compounds can inhibit the synthesis of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in various inflammatory conditions. For instance, studies have shown that certain derivatives can effectively reduce inflammation in animal models, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Analgesic Effects
In addition to anti-inflammatory properties, (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride has been explored for its analgesic effects. The compound's ability to modulate pain pathways suggests its potential use in pain management therapies. It has been demonstrated to alleviate pain in various experimental models, indicating its utility as a non-steroidal analgesic agent .

Pharmacological Studies

Mechanism of Action
The pharmacological action of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride involves the inhibition of phospholipase A2 and lipoxygenase pathways, which are crucial in the biosynthesis of inflammatory mediators. By inhibiting these pathways, the compound can effectively reduce inflammation and associated symptoms .

Case Studies
Several case studies have documented the efficacy of naphthylacetic acid derivatives in clinical settings. For example, a study involving patients with chronic inflammatory conditions demonstrated significant improvements in symptoms following treatment with these compounds. The results indicated a reduction in pain and swelling, supporting their therapeutic potential .

Biochemical Applications

Cellular Studies
In biochemical research, (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride has been utilized to study cellular responses to inflammation. Its application in cell culture models has provided insights into the molecular mechanisms underlying inflammation and pain signaling pathways. These studies are vital for understanding disease mechanisms and developing targeted therapies .

Antioxidant Activity
Recent investigations have also highlighted the antioxidant properties of naphthylacetic acid derivatives. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride to scavenge free radicals makes it a candidate for further research in this area .

Summary Table of Applications

Application AreaSpecific UsesObserved Effects
Medicinal ChemistryAnti-inflammatory agentsReduced inflammation
AnalgesicsPain relief
PharmacologyInhibition of inflammatory mediatorsDecreased synthesis of leukotrienes
Clinical efficacyImproved symptoms in patients
BiochemistryCellular response studiesInsights into inflammation mechanisms
Antioxidant activityReduced oxidative stress

Mechanism of Action

The mechanism of action for ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The following compounds share structural similarities but differ in aromatic substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Substituent(s) Key Differences
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl 1192350-47-2 C₁₂H₁₂ClNO₂ Naphthalen-1-yl Naphthyl group position (1-yl vs. 2-yl); potential steric/electronic effects
(R)-2-Amino-2-phenylacetic acid HCl 25705-52-6 C₈H₁₀ClNO₂ Phenyl Smaller aromatic ring; reduced hydrophobicity
2-Amino-2-(p-tolyl)acetic acid 13227-01-5 C₉H₁₁NO₂ p-Tolyl (methyl group) Increased lipophilicity; no HCl salt
(R)-2-Amino-2-(4-chlorophenyl)acetic acid HCl 204851-80-9 C₈H₉Cl₂NO₂ 4-Chlorophenyl Electron-withdrawing Cl group; higher acidity
(R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl 1219399-79-7 C₈H₈FClNO₂ 4-Fluorophenyl Enhanced polarity due to F; potential metabolic stability
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) increase the acidity of the α-amino group, influencing reactivity in peptide coupling or catalysis .
  • Solubility : Hydrochloride salts improve aqueous solubility, but bulkier substituents (e.g., naphthyl) may reduce solubility compared to phenyl analogs .

Enantiomeric and Stereochemical Comparisons

Chirality plays a critical role in biological activity:

Compound Name CAS Number Configuration Biological Relevance
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid HCl 1393112-57-6 R-enantiomer Preferred in chiral drug synthesis; e.g., β-lactam antibiotics
(S)-2-Amino-2-(4-fluorophenyl)acetic acid HCl 1219399-79-7 S-enantiomer May exhibit divergent pharmacokinetics or toxicity
Key Observations:
  • The R-configuration is often prioritized in drug development for compatibility with biological targets (e.g., penicillin-binding proteins) .
  • Stereochemical mismatches (e.g., S-enantiomers) can lead to reduced efficacy or off-target effects .
Key Observations:
  • Cost Drivers : Complex synthesis (e.g., brominated derivatives) and enantiomeric resolution increase production costs .
  • Scalability : Hydrochloride salt formation is a common strategy to enhance stability and handling .

Biological Activity

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a chiral compound with a naphthalene ring structure, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₂ClNO₂
  • Molecular Weight : Approximately 237.68 g/mol
  • Physical State : White to off-white crystalline solid
  • Solubility : Soluble in water
  • Density : 1.294 g/cm³
  • Boiling Point : 398ºC at 760 mmHg

Research indicates that (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride may interact with several key biochemical pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway :
    • This pathway is crucial for cell growth, differentiation, and survival. The compound's interaction with MAPK signaling suggests potential neuroprotective effects and roles in various cellular processes.
  • Neurotransmitter Systems :
    • The compound acts as a ligand influencing neurotransmitter release and uptake, which may have implications for treating neurological disorders.
  • Receptor Modulation :
    • Studies suggest it may modulate receptor activity within the central nervous system, indicating potential therapeutic uses in neuropharmacology.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. It has been shown to protect neuronal cells from apoptosis induced by various stressors, suggesting its utility in neurodegenerative diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage that leads to various diseases .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its effectiveness was assessed through various assays measuring inhibition of albumin denaturation and membrane stabilization .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochlorideC₁₂H₁₂ClNO₂Chiral compound with specific stereochemistry
D-NaphthylglycineC₁₂H₁₁NO₂Lacks hydrochloride salt form; different solubility
(S)-2-Amino-2-(naphthalen-1-yl)acetic acidC₁₂H₁₁NO₂Enantiomeric form with potential differences in activity

The structural variations among these compounds significantly influence their biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on the biological activities of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride:

  • Neuroprotection Study :
    • A study demonstrated that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antioxidant Assays :
    • In vitro assays showed that the compound had notable DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research :
    • The compound exhibited significant inhibition of albumin denaturation in vitro, suggesting its potential application in developing anti-inflammatory therapies .

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A reported method uses hydantoin intermediates derived from naphthalene derivatives, followed by hydrolysis under basic conditions (e.g., NaOH reflux) and subsequent hydrochloride salt formation . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed to validate the (R)-configuration. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further refine purity .

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 confirm the naphthalene proton environment and amine/acid functional groups.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.08 for [M+H]+^+) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% required for pharmacological studies) .

Q. How should researchers handle and store this compound to prevent degradation?

Store in airtight, light-resistant containers at 2–8°C in a desiccator. Avoid exposure to moisture and oxidizing agents. Use PPE (gloves, goggles) to minimize inhalation of dust or skin contact, as the compound may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) often arise from variations in salt form (free acid vs. hydrochloride) or crystallinity. Conduct systematic solubility assays using standardized buffers (pH 2–7.4) and solvents (DMSO, ethanol). Thermogravimetric analysis (TGA) can identify hydrate formation, which alters solubility profiles .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

  • Catalyst Screening : Use enantioselective catalysts like Jacobsen’s thiourea catalysts for asymmetric Mannich reactions.
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., racemization) at high temperatures.
  • By-Product Analysis : LC-MS monitors intermediates like hydantoin derivatives; optimize reaction time/temperature to suppress their formation .

Q. How does the naphthalene moiety influence the compound’s biological activity in receptor-binding studies?

The hydrophobic naphthalene group enhances binding to aromatic residues in enzyme active sites (e.g., peptidases or kinases). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies can map interactions. For example, π-π stacking with phenylalanine residues in trypsin-like proteases improves inhibitory potency .

Q. What methodologies address discrepancies in toxicity data across in vitro assays?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and controls (e.g., cisplatin for apoptosis).
  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone intermediates) that may cause false-positive toxicity signals.
  • Environmental Factors : Control dissolved oxygen levels in cell media to prevent oxidative stress artifacts .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Hydantoin hydrolysis (NaOH, 37°C, pH 8); HCl salt precipitation (pH 2)
Enantiopurity Chiral HPLC (Chiralpak AD-H, 90:10 hexane:isopropanol, 1 mL/min)
Toxicity Screening HepG2 viability assay (MTT, 48h incubation); EC50_{50} calculation
Solubility Shake-flask method (24h equilibration in PBS pH 7.4); UV-Vis quantification

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